Buspirone-d8

概要

説明

Buspirone is an anxiolytic agent that has been used in the treatment of anxiety and aggression in various populations, including mentally retarded patients. It is characterized by its unique chemical structure and pharmacological profile, which distinguishes it from benzodiazepines and other anxiolytic or antipsychotic agents. Buspirone's mechanism of action is complex, involving interactions with multiple neurotransmitter systems, including serotonergic, dopaminergic, and noradrenergic pathways. It is known for its effectiveness in reducing aggression and anxiety without causing significant cognitive side effects or sedation, which can compromise adaptive and intellectual capacities .

Synthesis Analysis

The synthesis of buspirone and its analogues involves modifications to various parts of the molecule, including the aryl moiety, alkylene chain length, and cyclic imide portion. These structural changes can significantly affect the compound's binding affinities to neurochemical receptors, such as dopamine and alpha 1-adrenergic receptors. The synthesis process aims to optimize the drug's pharmacological properties, such as tranquilizing effects and the potential to induce catalepsy .

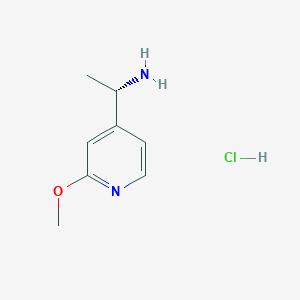

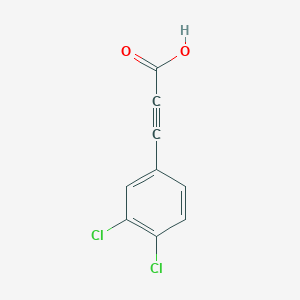

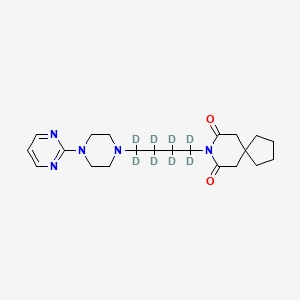

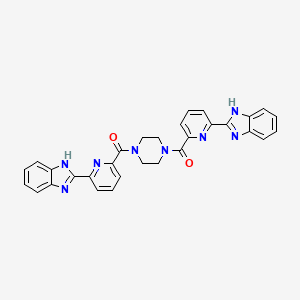

Molecular Structure Analysis

Buspirone's molecular structure is unique, with no structural resemblance to other anxiolytic or antipsychotic agents. It is a lipophilic, dibasic heterocyclic compound that exhibits both dopamine agonist and antagonist properties. Structural comparisons with other compounds, such as (+)-butaclamol, suggest that buspirone has features required for binding at the postsynaptic dopamine receptor site. This molecular structure is consistent with the drug's biological properties and contributes to its anxioselective action .

Chemical Reactions Analysis

Buspirone interacts with various neurochemical systems in the brain. It does not interact with gamma-aminobutyric acid (GABA) or at benzodiazepine receptors. Instead, it has been shown to increase levels of prolactin and growth hormone under experimental conditions. The drug's chemical interactions with neurotransmitter systems, such as dopamine, serotonin, and noradrenaline, are crucial for its anxiolytic properties. These interactions are also responsible for the drug's lack of sedative effects and its minimal potential for abuse or dependence .

Physical and Chemical Properties Analysis

Buspirone is rapidly absorbed after oral administration, with a mean bioavailability of 3.9%. It has a mean elimination half-life of 2.1 hours and is mainly bound to albumin and oxacid glycoprotein. The drug is metabolized to an active metabolite, 1-(2-pyrimidinyl) piperazine (1-PP), which has a mean elimination half-life of 6.1 hours. Buspirone's physical and chemical properties contribute to its clinical efficacy in treating generalized anxiety disorders, with a safety profile that includes a low frequency of adverse effects such as headaches, dizziness, nervousness, and lightheadedness .

科学的研究の応用

1. Potential Antidepressant Properties

Buspirone, known for its high affinity for serotonin1A receptors, has been studied for its potential antidepressant properties. Research indicates that when directly injected into the nucleus raphe dorsalis, buspirone significantly reduced the duration of immobility in rats without affecting their activity in an open field. These findings suggest potential antidepressant effects of buspirone, possibly masked in certain tests by its metabolite through alpha 2 adrenergic blocking activity (Cervo, Grignaschi, & Samanin, 1988).

2. Serotonergic and Dopaminergic Activity

Buspirone's interaction with serotonin and dopamine receptors has been a significant focus. It acts as a partial agonist for the serotonin 5-HT(1A) receptors and an antagonist for dopamine D(2) autoreceptors. The drug's pharmacological actions suggest its potential utility in various neurological and psychiatric disorders, including Parkinson's disease, ataxia, depression, and behavior disturbances related to brain injuries and Alzheimer's disease (Loane & Politis, 2012).

3. Cognitive Effects

Studies have explored the cognitive effects of buspirone, particularly its impact on cognition in healthy individuals. Unlike other anxiolytics, such as benzodiazepines, buspirone does not exhibit significant sedative effects or impair cognitive functions. This aspect highlights its potential for use in neuropsychiatric populations without the risk of cognitive side effects (Chamberlain et al., 2006).

4. Neuroprotective and Anti-Inflammatory Activities

The neuroprotective and anti-inflammatory properties of buspirone have been investigated, particularly in models of Parkinson’s disease. Research using CRISPR-Cas9 gene editing in microglial cells suggests that buspirone attenuates microglial polarization after exposure to inflammatory stimuli, indicating its potential role in reducing neuroinflammation (Broome et al., 2021).

5. Enhancement of Spatial Learning After Pediatric TBI

Buspirone has shown efficacy in enhancing spatial learning and reducing histopathology after traumatic brain injury (TBI) in pediatric rats. This suggests its potential application in pediatric neurorehabilitation, offering cognitive benefits and aiding in recovery post-injury (Monaco et al., 2014).

作用機序

Target of Action

Buspirone-d8, like its parent compound buspirone, primarily targets the serotonin 5-HT1A receptor . This receptor plays a crucial role in mood regulation and feelings of well-being . This compound acts as a full agonist at presynaptic 5-HT1A receptors, or 5-HT1A autoreceptors, expressed at dorsal raphe while acting as a partial agonist at the postsynaptic 5-HT1A receptors expressed on hippocampus and cortex .

Mode of Action

This compound interacts with its targets, the 5-HT1A receptors, to enhance serotonergic activity in the brain’s anxiety and fear circuitry . As a full agonist at presynaptic 5-HT1A receptors, this compound initially causes activation of these autoreceptors and inhibition of 5-HT release . This interaction results in changes in neurotransmitter activity, leading to a reduction in anxiety symptoms .

Biochemical Pathways

It is known that buspirone alters monoaminergic and gabaergic systems in a manner different from that of the benzodiazepines . It is also suggested that buspirone orchestrates activity within a neural matrix to achieve effective treatment of anxiety while preserving arousal and attentional processes .

Pharmacokinetics

Buspirone is well absorbed but is subject to first-pass metabolism, resulting in a mean systemic availability of approximately 4 percent . It is eliminated primarily by oxidative metabolism, producing several hydroxylated metabolites, including 5-hydroxy-buspirone and 1-pyrimidinylpiperazine . Buspirone is highly protein-bound (more than 95 percent), interacting with both albumin and alpha-acid glycoprotein .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in anxiety symptoms and preservation of retinal structure and fortification of cellular defenses against oxidative stress . In vitro studies have shown that buspirone enhances cell survival and preserves structural integrity during oxidative injury to the retinal pigment epithelium .

Action Environment

Several factors can influence the action, efficacy, and stability of this compound. These include the individual’s metabolism, the severity of their anxiety, and their overall health status . For example, people with slower metabolisms or more severe anxiety may take longer to notice the effects of the medication

Safety and Hazards

Buspirone-d8 is toxic if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

特性

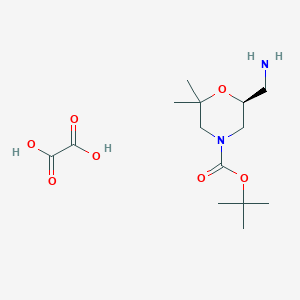

IUPAC Name |

8-[1,1,2,2,3,3,4,4-octadeuterio-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O2/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9H,1-4,6-7,10-17H2/i3D2,4D2,10D2,11D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCRAEMEVRGPNT-QGZHXTQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])N1C(=O)CC2(CCCC2)CC1=O)C([2H])([2H])N3CCN(CC3)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016550 | |

| Record name | 8-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl-1,1,2,2,3,3,4,4-d8]-8-azaspiro[4.5]decane-7,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

204395-49-3 | |

| Record name | 8-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl-1,1,2,2,3,3,4,4-d8]-8-azaspiro[4.5]decane-7,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 204395-49-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,24-Bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol](/img/structure/B3028347.png)